molecular formula C15H14O3 B12797239 4,4'-Flavandiol CAS No. 7508-30-7

4,4'-Flavandiol

Cat. No.: B12797239
CAS No.: 7508-30-7
M. Wt: 242.27 g/mol
InChI Key: VIWWLMUBPMSXTF-UHFFFAOYSA-N
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Description

4,4’-Flavandiol, also known as 2-(4-hydroxyphenyl)-4-chromanol, is a polyphenolic compound belonging to the flavonoid family. Flavonoids are secondary metabolites found in various fruits, vegetables, and certain beverages. They are known for their diverse biochemical and antioxidant properties, which contribute to various health benefits .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-Flavandiol typically involves the reduction of flavanones, such as naringenin and eriodictyol, to form the corresponding flavan-4-ols (apiforol and luteoforol). These intermediates are then further processed to yield 4,4’-Flavandiol . The reaction conditions often include the use of reducing agents and specific catalysts to facilitate the conversion.

Industrial Production Methods

Industrial production of 4,4’-Flavandiol involves the extraction of flavonoids from plant sources followed by chemical modification. The extraction process may include solvent extraction, chromatography, and crystallization to obtain high-purity flavonoids. These flavonoids are then subjected to reduction reactions under controlled conditions to produce 4,4’-Flavandiol .

Chemical Reactions Analysis

Types of Reactions

4,4’-Flavandiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized and reduced derivatives of 4,4’-Flavandiol, as well as substituted flavonoids with different functional groups .

Scientific Research Applications

4,4’-Flavandiol has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4,4’-Flavandiol involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

4,4’-Flavandiol is compared with other similar flavonoids such as luteolin, apigenin, and nobiletin. These compounds share a similar polyphenolic structure but differ in their specific functional groups and biological activities. For example:

Conclusion

4,4’-Flavandiol is a versatile flavonoid with significant potential in various scientific and industrial applications. Its unique chemical properties and biological activities make it a valuable compound for further research and development.

Properties

CAS No.

7508-30-7

Molecular Formula

C15H14O3

Molecular Weight

242.27 g/mol

IUPAC Name

2-(4-hydroxyphenyl)-3,4-dihydro-2H-chromen-4-ol

InChI

InChI=1S/C15H14O3/c16-11-7-5-10(6-8-11)15-9-13(17)12-3-1-2-4-14(12)18-15/h1-8,13,15-17H,9H2

InChI Key

VIWWLMUBPMSXTF-UHFFFAOYSA-N

Canonical SMILES

C1C(C2=CC=CC=C2OC1C3=CC=C(C=C3)O)O

Origin of Product

United States

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